Ortho-Methyl Substitution Increases Computed Lipophilicity by 0.4 Log Units Relative to the Unsubstituted Analog
The target compound's computed XLogP3 value of 2.5, derived by PubChem, represents a 0.4 log unit increase over the unsubstituted 4-(phenoxymethyl)-1,3-thiazol-2-amine analog, which has an XLogP3 of 2.1 [1]. This quantifiable shift in lipophilicity, while both compounds share the same topological polar surface area (76.4 Ų), suggests a potentially meaningful change in membrane permeability and non-specific protein binding without altering hydrogen-bonding capacity [1]. In the context of CNS drug discovery, a ΔlogP of +0.4 is commonly associated with a measurable increase in blood-brain barrier penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 76.4 Ų; MW = 220.29 g/mol |
| Comparator Or Baseline | 4-(Phenoxymethyl)-1,3-thiazol-2-amine (CAS 94830-63-4): XLogP3 = 2.1; TPSA = 76.4 Ų; MW = 206.27 g/mol |
| Quantified Difference | ΔXLogP3 = +0.4; ΔTPSA = 0 Ų; ΔMW = +14.02 g/mol |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
The 0.4 log unit lipophilicity shift provides a quantifiable basis for selecting the ortho-methyl derivative in programs where enhanced membrane permeation is desired, without altering polar surface area.
- [1] PubChem Compound Summaries: CID 4985772 (Target) and CID 2050028 (Comparator). Computed Properties sections. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. *NeuroRx* 2005, 2, 541–553. View Source
